molecular formula C10H8Cl2O3S B15198727 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride

Katalognummer: B15198727
Molekulargewicht: 279.14 g/mol
InChI-Schlüssel: LSVQUPZHYODEBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of potassium hydroxide as a base to facilitate the reaction . The reaction is usually carried out at room temperature, and the product is obtained after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium hydroxide, cuprous chloride, and paraformaldehyde . The reactions are typically carried out in solvents such as dioxane under controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with potassium hydroxide can lead to the formation of cycloaddition products .

Wissenschaftliche Forschungsanwendungen

4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride involves its interaction with specific molecular targets. One known target is the disintegrin and metalloproteinase domain-containing protein 17 (ADAM17), which is involved in the proteolytic cleavage of various substrates . The compound mediates the cleavage and shedding of these substrates, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-(But-2-yn-1-yloxy)-3-chlorobenzenesulfonyl chloride include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a but-2-yn-1-yloxy group and a sulfonyl chloride group

Eigenschaften

Molekularformel

C10H8Cl2O3S

Molekulargewicht

279.14 g/mol

IUPAC-Name

4-but-2-ynoxy-3-chlorobenzenesulfonyl chloride

InChI

InChI=1S/C10H8Cl2O3S/c1-2-3-6-15-10-5-4-8(7-9(10)11)16(12,13)14/h4-5,7H,6H2,1H3

InChI-Schlüssel

LSVQUPZHYODEBB-UHFFFAOYSA-N

Kanonische SMILES

CC#CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.